Cas no 177716-59-5 (Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl])

Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl] structure
177716-59-5 structure
Nom du produit:Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl]
Numéro CAS:177716-59-5
Le MF:C21H23ClFNO2
Mégawatts:375.864228487015
MDL:MFCD03458070
CID:112693
PubChem ID:24878898

Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl] Propriétés chimiques et physiques

Nom et identifiant

    • Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl]
    • MDMO-PPV
    • MODO-PPV
    • Poly[2-methoxy-5-(3,7-dimethyloctyloxy)-1,4-phenylenevinylene]
    • Poly[2-methoxy-5-(3′,7′-dimethyloctyloxy)-1,4-phenylenevinylene]
    • Regular- MDMO-PPV
    • MDMO-PPV light-emitting polymer
    • Poly[2-methoxy-5-(3,7-dimethyoctyoxyl)-1,4-phenylenevinylene]
    • Poly[2-methoxy-5-(3,7-dimethyloctyloxy) phenylenevinylene-1,4-diyl]
    • Poly[2-methoxy-5-(3′,7′-dimethyloctyloxy)-1,4-phenylenevinylene],MDMO-PPV
    • UNII-J6292F8L3D
    • Halopidol
    • Biomol-NT_000035
    • 4-(4-(4-chlorophenyl)-4-hydroxy-1-piperidyl)-1-(4-fluorophenyl)-butan-1-one
    • 4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidyl]-1-(4-fluorophenyl)butan-1-one
    • GTPL86
    • 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one
    • 4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone
    • HALOPERIDOL (EP MONOGRAPH)
    • cMAP_000037
    • CAS-52-86-8
    • HALOPERIDOL (USP IMPURITY)
    • Haloperidol for peak identification
    • BH166165
    • BCP33202
    • FT-0669101
    • Z1590789254
    • FT-0697842
    • PS14 - Haloperidol
    • HMS2234P08
    • NCGC00015500-15
    • C21H23ClFNO2
    • S1920
    • .gamma.-[4-(p-Chlorphenyl)-4-hydroxpiperidino]-p-fluorbutyrophenone
    • Eukystol
    • NSC615296
    • Spectrum2_001268
    • KBio3_002869
    • CCG-36042
    • gamma-(4-(p-Chlorophenyl)-4-hydroxypiperidino)-p-fluorbutyrophenone
    • NCGC00023875-04
    • NCGC00023875-05
    • Sernel
    • HALOPERIDOL [USP IMPURITY]
    • HALOPERIDOL [WHO-IP]
    • NSC170973
    • 4-[4-(p-Chlorophenyl)-4-hydroxypiperidino]-4'-fluorobutyrophenone
    • Duraperidol
    • R 1625
    • HALOPERIDOL [MART.]
    • Oprea1_509923
    • BIDD:GT0128
    • 1-(3-p-Fluorobenzoylpropyl)-4-p-chlorophenyl-4-hydroxypiperidine
    • BRN 0331267
    • Epoxy resins
    • Butyrophenone, 4'-fluoro-4-(4-(p-chlorophenyl)-4-hydroxypiperidino)-
    • HALOPERIDOL DECANOATE IMPURITY G [EP IMPURITY]
    • Serenase
    • Picroside-III
    • HALOPERIDOL [EP MONOGRAPH]
    • VU0239704-10
    • HALOPERIDOL [HSDB]
    • SR-01000003076-8
    • NCGC00254503-01
    • CCG-39111
    • Sernas
    • Haloperidol [USAN:USP:INN:BAN:JAN]
    • 4-(4-(p-Chlorophenyl)-4-hydroxypiperidino)-4'-fluorobutyrophenone
    • Peluces
    • Dozic
    • gamma-(4-(p-Chlorophenyl)-4-hydroxpiperidino)-p-fluorbutyrophenone
    • NCGC00015500-07
    • Butyrophenone, 4-[4-(p-chlorophenyl)-4-hydroxypiperidino]-4'-fluoro-
    • LNEPOXFFQSENCJ-UHFFFAOYSA-
    • VESALIUM COMPONENT HALOPERIDOL
    • 4'-Fluoro-4-(4-hydroxy-4-p-chlorophenylpiperidino)butyrophenone
    • HALOPERIDOL [USP MONOGRAPH]
    • W-105791
    • N05AD01
    • HALOPERIDOL (USP-RS)
    • KBio2_007526
    • KBio2_004958
    • NCGC00015500-32
    • NCGC00023875-07
    • A899749
    • SR-01000003076-2
    • Haloperidol, European Pharmacopoeia (EP) Reference Standard
    • Haloperidol, United States Pharmacopeia (USP) Reference Standard
    • Halol
    • KBioSS_002395
    • KBio1_000654
    • SCHEMBL8264
    • SPBio_002069
    • BRD-K67783091-003-03-6
    • BRD-K67783091-001-05-5
    • Aloperidin
    • Galoperidol
    • 4-(4-(para-Chlorophenyl)-4-hydroxypiperidino)-4'-fluorobutyrophenone
    • Prestwick3_000115
    • BSPBio_002096
    • 4-(4-Hydroxy-4'-chloro-4-phenylpiperidino)-4'-fluorobutyrophenone
    • NSC-757054
    • EU-0100583
    • NINDS_000654
    • 1-Butanone, 4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-
    • Haldol Solutab
    • Serenace
    • Haloperidol decanoate impurity, haloperidol-
    • NCGC00015500-24
    • Haloperidol for system suitability, European Pharmacopoeia (EP) Reference Standard
    • Halosten
    • Tox21_110162
    • NCGC00023875-09
    • gamma-[4-(p-chlorophenyl)-4-hydroxypiperidino]-p-fluorobutyrophenone
    • SW196557-4
    • 4-(4-HYDROXY-4'-CHLORO-4-PHENYLPIPERIDINO)-4'-FLUORBUTYROPHENONE
    • NCGC00015500-03
    • 177716-59-5
    • SPBio_001236
    • HALOPERIDOL (MART.)
    • NCGC00015500-01
    • NCGC00015500-14
    • NCGC00023875-08
    • Spectrum5_000788
    • Haloperidol for peak identification, European Pharmacopoeia (EP) Reference Standard
    • gamma-(4-(p-Chlorophenyl)-4-hydroxypiperidino)-p-fluorobutyrophenone
    • Tocris-0931
    • IDI1_000654
    • CCRIS 1630
    • AB00052008_23
    • KBio3_001316
    • NS00010402
    • HALOPERIDOL [VANDF]
    • Prestwick1_000115
    • DB00502
    • HMS2091J09
    • Halopal
    • Haloperidol, powder
    • Spectrum4_000570
    • NCGC00015500-12
    • 4-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-1-butanone
    • HALOPERIDOL [INN]
    • Pekuces
    • WLN: T6NTJ A3VR DF& DQ DR DG
    • MLS000028450
    • Spectrum3_000448
    • HALOPERIDOL [ORANGE BOOK]
    • DTXSID4034150
    • Haldol
    • HALOPERIDOL [USAN]
    • SBI-0050565.P004
    • NSC 170973
    • HALOPERIDOL [USP-RS]
    • KBio2_001341
    • AB00052008
    • 52-86-8
    • 4-[4-(4-Chloro-phenyl)-4-hydroxy-piperidin-1-yl]-1-(4-fluoro-phenyl)-butan-1-one;propionate(HCl)
    • HMS3370H11
    • LP00583
    • MRF-0000027
    • McM-JR-1625
    • AB00052008_24
    • SMR000058303
    • Halidol
    • HMS2089M15
    • HMS3657I13
    • 4-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-4'-fluorobutyrophenone
    • KBio2_006477
    • Sigaperidol
    • EINECS 200-155-6
    • Haloperidol (JP17/USP/INN)
    • KBioGR_002390
    • Halopoidol
    • Pernox
    • KBioGR_000980
    • HALOPERIDOL DECANOATE IMPURITY, HALOPERIDOL- [USP IMPURITY]
    • DTXCID2014150
    • Haldol (TN)
    • SPECTRUM1500325
    • BPBio1_001231
    • AC250
    • Serenelfi
    • Haloperidol (Haldol)
    • Linton
    • NCGC00015500-13
    • 4'-Fluoro-4-(4-hydroxy-4-(4'-chlorophenyl)piperidino)butyrophenone
    • SY052276
    • McN-JR-1625
    • HALOPERIDOL [MI]
    • HALOPERIDOL [WHO-DD]
    • NCGC00015500-04
    • NSC 615296
    • Aloperidon
    • Fortunan
    • Aloperidolo [Italian]
    • SR-01000003076
    • Lopac-H-1512
    • BSPBio_000130
    • NSC-615296
    • SC 170973
    • H0912
    • 4'-Fluoro-4-[4-hydroxy-4-(4'-chlorophenyl)piperidino]butyrophenone
    • Ulcolind
    • MLS001146904
    • Prestwick_250
    • DivK1c_000654
    • Pharmakon1600-01500325
    • HALOPERIDOLUM [WHO-IP LATIN]
    • NCGC00015500-05
    • NCGC00016234-01
    • Keselan
    • Tox21_500583
    • Brotopon
    • HMS2095G12
    • NSC-170973
    • HMS3261F08
    • NCGC00015500-02
    • Haloperidol 1.0 mg/ml in Methanol
    • Aloperidol
    • Q251347
    • Haloperidol, 1mg/ml in Methanol
    • BPBio1_000144
    • AB00052008-21
    • NCGC00261268-01
    • Haloperidol, Pharmaceutical Secondary Standard; Certified Reference Material
    • Opera_ID_446
    • Prestwick2_000115
    • KBio2_002390
    • KBioSS_001341
    • CS-1971
    • Haloperidol, 1
    • J6292F8L3D
    • Probes1_000255
    • NCGC00015500-09
    • QTL1_000042
    • Haloperidol (USAN:USP:INN:BAN:JAN)
    • Haloperidol for system suitability
    • NSC757054
    • AT13670
    • CHEMBL54
    • NCGC00015500-06
    • CHEBI:5613
    • NCGC00015500-10
    • STR04750
    • InChI=1/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2
    • NCGC00015500-08
    • starbld0018801
    • FT-0669100
    • Lopac0_000583
    • HALOPERIDOL COMPONENT OF VESALIUM
    • Aloperidolo
    • Haloperidolum
    • Neurodol
    • Lealgin compositum
    • Haloperidolum [INN-Latin]
    • 4'-Fluoro-4-(4-(p-chlorophenyl)-4-hydroxypiperidinyl)butyrophenone
    • Probes2_000296
    • AKOS000280660
    • Tox21_110162_1
    • HSDB 3093
    • 4-[4-(para-Chlorophenyl)-4-hydroxypiperidino]-4'-fluorobutyrophenone
    • H 1512
    • BRD-K67783091-001-04-8
    • Bioperidolo
    • AB00052008-22
    • HMS502A16
    • NCGC00015500-17
    • 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one
    • KBio2_003909
    • Halojust
    • Mixidol
    • 4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidyl]-1-(4-fluorophenyl)-butan-1-one
    • haloperidol
    • BDBM21398
    • Einalon S
    • HMS3712G12
    • Tox21_300475
    • Spectrum_000861
    • Uliolind
    • L000288
    • CHA71659
    • .gamma.-(4-(p-Chlorophenyl)-4-hydroxpiperidino)-p-fluorbutyrophenone
    • Haloperidolum (INN-Latin)
    • D00136
    • Aloperidolo [DCIT]
    • HALOPERIDOL (USP MONOGRAPH)
    • HY-14538
    • HMS1568G12
    • HMS1920D03
    • NCGC00023875-02
    • Aldo
    • R-1625
    • Prestwick0_000115
    • NCGC00023875-06
    • C01814
    • SR-01000003076-11
    • 5-21-02-00377 (Beilstein Handbook Reference)
    • Butyrophenone, 4-(4-(p-chlorophenyl)-4-hydroxypiperidino)-4'-fluoro-
    • AC-19691
    • NCGC00015500-11
    • NCGC00015500-19
    • HALOPERIDOL [JAN]
    • NCGC00015500-16
    • 1-Butanone, 4-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-
    • SDCCGSBI-0050565.P005
    • MFCD00051423
    • Poly[2-methoxy-5-(3 inverted exclamation marka,7 inverted exclamation marka-dimethyloctyloxy)-1,4-phenylenevinylene]
    • light-emitting polymer
    • 4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl) -1-butanone
    • BRD-K67783091-003-07-7
    • BRD-K67783091-001-25-3
    • Haloperidol (JP18/USP/INN)
    • DA-74000
    • STL417208
    • Samarium(III) acetylacetonate xhydrate
    • BRD-K67783091-001-26-1
    • MDL: MFCD03458070
    • Piscine à noyau: InChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2
    • La clé Inchi: LNEPOXFFQSENCJ-UHFFFAOYSA-N
    • Sourire: CC(CCCC(C)C)CCOC1C=C(/C=C/[*])C(OC)=CC=1[*] |$;;;;;;;;;;;;;;;;*;;;;;;*$|

Propriétés calculées

  • Qualité précise: 375.1401348g/mol
  • Masse isotopique unique: 375.1401348g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 21
  • Nombre de liaisons rotatives: 10
  • Complexité: 275
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 1
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Charge de surface: 0
  • Le xlogp3: 6.7
  • Surface topologique des pôles: 18.5

Propriétés expérimentales

  • Couleur / forme: Solide
  • Dense: 1.2±0.1 g/cm3
  • Point de fusion: [148]
  • Point d'ébullition: 529.0±50.0 °C at 760 mmHg
  • Point d'éclair: 273.8±30.1 °C
  • Solubilité: toluene, xylene, tetrahydrofuran, chloroform, chlorobenzene, cyclohexanone: soluble
  • Le LogP: log Kow = 4.30
  • Solubilité: Pas encore déterminé

Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl] Informations de sécurité

Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl] PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1505941-250mg
Poly[2-methoxy-5-(3,7-dimethyloctyloxy)-1,4-phenylenevinylene]
177716-59-5 98%
250mg
¥2461 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1505941-1g
Poly[2-methoxy-5-(3,7-dimethyloctyloxy)-1,4-phenylenevinylene]
177716-59-5 98%
1g
¥7771 2023-04-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P853796-1g
Poly[2-methoxy-5-(3,7-dimethyloctyloxy) phenylenevinylene-1,4-diyl]
177716-59-5 Mw 100,000-1000,000 by GPC
1g
¥4,859.10 2022-09-28
BAI LING WEI Technology Co., Ltd.
ADS104RE-2g
Poly[2-methoxy-5-(3,7-dimethyloctyloxy)-1,4-phenylene-vinylene]– End capped with DMP
177716-59-5
2g
¥ 9177 2022-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R028257-250mg
Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl]
177716-59-5
250mg
¥1977 2024-05-25
BAI LING WEI Technology Co., Ltd.
PL0288-250mg
MDMO-PPV
177716-59-5
250mg
¥ 2700 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M70330-1g
MDMO-PPV
177716-59-5
1g
¥8688.0 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1505941-500mg
Poly[2-methoxy-5-(3,7-dimethyloctyloxy)-1,4-phenylenevinylene]
177716-59-5 98%
500mg
¥4254 2023-04-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M131802-1g
Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl]
177716-59-5
1g
¥5561.90 2023-09-02
BAI LING WEI Technology Co., Ltd.
L24ADS104RE-100mg
Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl]
177716-59-5
100mg
¥998 2023-11-24

Classification associée

Articles recommandés

Fournisseurs recommandés
Shanghai Joy Biotech Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shanghai Joy Biotech Ltd
Zhejiang Brunova Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Zhejiang Brunova Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jinan Hanyu Chemical Co.,Ltd.
Hebei Ganmiao New material Technology Co., LTD
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Hebei Ganmiao New material Technology Co., LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD